NBI-74330

Descripción general

Descripción

Potent and selective CXCR3 antagonist; potently inhibits 125I-CXCL10 binding to CXCR3 (pKi = 8.13). Inhibits calcium mobilization in response to CXCL11 and CXCL10 in RBL cells. Exhibits no significant effect on chemotaxis induced by CXCR4 or CCR7.

Aplicaciones Científicas De Investigación

1. Modulación del Receptor 3 de Quimiocina CXC (CXCR3) NBI-74330 es conocido por modular CXCR3, un receptor que juega un papel crucial en las respuestas inmunitarias al mediar la migración de leucocitos. Se ha demostrado que este compuesto ocupa posiciones específicas en el anillo de benceno, lo cual es esencial para su acción inhibitoria sobre CXCR3 .

Manejo del Dolor

La investigación indica que this compound puede disminuir los niveles espinales de ARNm e proteína IL-6, lo cual es consistente con la reducción del dolor y la actividad microglial. También mejora las propiedades analgésicas de la morfina y reduce la activación de las células microgliales mientras aumenta la activación de las células astrogliales .

Inhibición de la Quimiotaxis

this compound inhibe eficazmente la quimiotaxis inducida por CXCL11, lo cual es significativo para controlar el movimiento de las células hacia los estímulos químicos. Esto tiene implicaciones para las afecciones en las que la quimiotaxis juega un papel, como la inflamación y las enfermedades autoinmunitarias .

Tratamiento de la Aterosclerosis

El compuesto ha sido estudiado por su potencial para reducir la formación de placa aterosclerótica al inhibir la migración de leucocitos inducida por la inflamación, que es un factor clave en el desarrollo de la aterosclerosis .

Efectos Antiinflamatorios

Los estudios in vivo han demostrado que this compound puede reducir la migración de linfocitos peritoneales en modelos de ratón de peritonitis, lo que sugiere su potencial como agente antiinflamatorio .

Aplicaciones Terapéuticas Potenciales

Dada su capacidad para bloquear la señalización mediada por CXCR3, this compound puede tener aplicaciones terapéuticas en enfermedades donde CXCR3 está implicado, como ciertos tipos de cáncer y afecciones inflamatorias crónicas .

Mecanismo De Acción

Target of Action

NBI-74330, also known as (+/-)-NBI 74330, is a potent antagonist for CXCR3 , a chemokine receptor . CXCR3 is expressed on different types of leukocytes, including T cells, B cells, natural killer (T) cells, and monocytes . Its expression is highly induced on CD4 T cell activation and is preferentially expressed on activated autoreactive T cells .

Mode of Action

This compound exhibits potent inhibition of 125 I-CXCL10 and 125 I-CXCL11 specific binding to CXCR3, with Ki values of 1.5 nM and 3.2 nM respectively . This suggests that this compound interacts with its target, CXCR3, by preventing the binding of CXCL10 and CXCL11 to CXCR3 .

Biochemical Pathways

The inhibition of CXCL10 and CXCL11 binding to CXCR3 by this compound affects the calcium mobilization in response to these chemokines . It also inhibits the chemotaxis induced by CXCL11 . This suggests that this compound affects the signaling pathways downstream of CXCR3 activation, which are involved in immune responses.

Pharmacokinetics

This compound has been studied in vivo, where it was found to form an N-oxide metabolite in mice, which is also an antagonist of CXCR3 . When administered at a dose of 100 mg/kg , it led to serum concentrations of approximately 1 μM , which is sufficient to completely block CXCR3 in vivo . This indicates that this compound has good bioavailability.

Result of Action

The blockade of CXCR3 by this compound results in attenuating atherosclerotic lesion formation by blocking direct migration of CXCR3 effector cells from the circulation into the atherosclerotic plaque and by beneficially modulating the inflammatory response in the lesion and the lymph nodes draining from the atherosclerotic lesion .

Action Environment

The action of this compound is influenced by the physiological environment . For instance, the formation of the N-oxide metabolite in mice suggests that the compound’s action can be affected by metabolic processes in the body . Furthermore, the compound’s efficacy in blocking CXCR3 is influenced by the concentration of the compound in the serum, which can be affected by factors such as the route of administration and the compound’s absorption, distribution, metabolism, and excretion .

Análisis Bioquímico

Biochemical Properties

NBI-74330 interacts with the chemokine receptor CXCR3, inhibiting the binding of CXCL10 and CXCL11 . This interaction is characterized by a high degree of specificity and potency, with K values of 1.5 and 3.2 nM for CXCL10 and CXCL11, respectively . The compound’s ability to inhibit these interactions suggests that it may play a role in modulating immune responses, as these chemokines are involved in the migration of leukocytes to sites of inflammation .

Cellular Effects

In cellular contexts, this compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to reduce CD4 T cell and macrophage migration to the peritoneal cavity . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the chemokine receptor CXCR3, thereby inhibiting the binding of CXCL10 and CXCL11 . This results in the modulation of downstream signaling pathways, potentially affecting gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, in a study on atherosclerosis, this compound treatment resulted in a significant reduction in atherosclerotic lesion formation

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For example, in a study on neuropathic pain, this compound was administered at a dose of 100 µg/5 µL, which resulted in significant analgesic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. Given its molecular interactions with the chemokine receptor CXCR3, it is likely that it is transported to sites where this receptor is expressed .

Subcellular Localization

Given its interaction with the chemokine receptor CXCR3, which is a transmembrane receptor, it is likely that this compound localizes to the cell membrane where CXCR3 is expressed .

Propiedades

IUPAC Name |

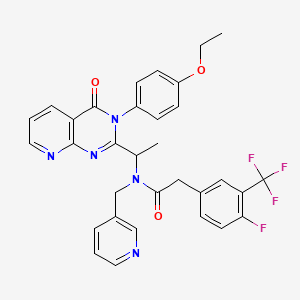

N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H27F4N5O3/c1-3-44-24-11-9-23(10-12-24)41-30(39-29-25(31(41)43)7-5-15-38-29)20(2)40(19-22-6-4-14-37-18-22)28(42)17-21-8-13-27(33)26(16-21)32(34,35)36/h4-16,18,20H,3,17,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRGQUDUVGRCBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H27F4N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does NBI-74330 interact with its target and what are the downstream effects?

A1: this compound acts as a potent and selective antagonist of the chemokine receptor CXCR3. [, ] It binds to CXCR3, blocking the binding and downstream signaling of its natural ligands, CXCL9, CXCL10, and CXCL11. [, ] This inhibition of CXCR3 signaling leads to reduced migration of CXCR3-expressing cells, primarily Th1 lymphocytes and macrophages, to sites of inflammation. [, , , , , ]

Q2: What is the role of CXCR3 in disease, and how does this compound's antagonism offer therapeutic potential?

A2: CXCR3 and its ligands are implicated in a variety of inflammatory and autoimmune diseases, including atherosclerosis, rheumatoid arthritis, multiple sclerosis, and allograft rejection. [, ] By inhibiting CXCR3, this compound has demonstrated potential in preclinical models to reduce atherosclerotic plaque formation [, , , ], mitigate joint inflammation in a collagen-induced arthritis model [], and attenuate neuropathic pain. [, , ]

Q3: Does this compound demonstrate selectivity for CXCR3 over other chemokine receptors?

A3: Research indicates that this compound is highly selective for CXCR3. It does not significantly inhibit chemotactic responses to other chemokines or exhibit binding affinity for a panel of non-chemokine G protein-coupled receptors. []

Q4: What is known about the binding site of this compound on CXCR3?

A4: Studies employing site-directed mutagenesis and in silico homology modeling suggest that this compound binds to an allosteric site within the transmembrane minor pocket of CXCR3. This binding site is lined by specific helices and residues within the receptor. []

Q5: How does the structure of this compound relate to its activity as a CXCR3 antagonist?

A5: Structure-activity relationship (SAR) studies have highlighted key structural features of this compound that contribute to its CXCR3 affinity. The presence of specific substituents, such as the (4-fluoro-3-(trifluoromethyl)phenyl)acetyl and the 3-methylenepyridine groups, appears crucial for potent antagonism. []

Q6: What is the mechanism of action of this compound at the CXCR3 receptor?

A6: this compound has been characterized as a noncompetitive antagonist of CXCR3. [] Additionally, it exhibits inverse agonistic properties, meaning it can reduce basal signaling activity of the receptor, particularly in constitutively active CXCR3 mutants. []

Q7: Has this compound been investigated in animal models beyond rodents?

A7: Yes, in addition to rodent studies, this compound's activity has been characterized at rhesus macaque CXCR3. [] This highlights its potential for translational research in non-human primate models.

Q8: Are there differences in this compound's affinity for CXCR3 across species?

A8: While potent at human CXCR3, this compound generally exhibits slightly lower affinity for rodent CXCR3. [] This interspecies difference in potency underscores the importance of considering species-specific pharmacology in preclinical studies.

Q9: Has the pharmacokinetic/pharmacodynamic (PK/PD) relationship of this compound been investigated?

A9: Yes, a murine CXCR3 internalization assay was employed to analyze the PK/PD relationship of this compound. [] This type of analysis helps to understand the relationship between drug exposure and its pharmacological effects.

Q10: What in vitro models have been used to study the effects of this compound?

A10: In vitro studies utilizing primary microglial and astroglial cell cultures have provided evidence that this compound can directly modulate the release of pro-inflammatory chemokines from these cells. [] This suggests a potential mechanism for its analgesic effects in neuropathic pain models.

Q11: Have any biomarkers been identified for predicting the efficacy of this compound?

A11: While specific biomarkers for this compound efficacy haven't been definitively established, research suggests that CXCR3 expression levels on immune cells or in tumor tissues could potentially serve as predictive biomarkers. [, ]

Q12: Is there evidence that this compound affects the tumor microenvironment?

A12: In a murine glioma model, this compound treatment was associated with prolonged survival and a reduction in tumor-infiltrating natural killer (NK) and natural killer T (NKT) cells. [] This suggests a potential role of this compound in modulating the immune landscape within the tumor microenvironment.

Q13: Does this compound impact glioma cell growth directly?

A13: Interestingly, this compound has shown direct anti-glioma effects in vitro. It inhibited the growth of glioma cells cultured as gliomaspheres, suggesting a potential therapeutic target beyond its immunomodulatory role. []

Q14: Has the impact of this compound on osteoclast activity been explored?

A14: Yes, using a medaka fish osteoporosis model, researchers found that this compound effectively reduced osteoclast recruitment and protected bone integrity. [] This highlights a novel potential application of this CXCR3 antagonist in bone-related diseases.

Q15: What is the significance of the medaka fish model in studying this compound?

A15: The medaka fish model offers a unique platform for visualizing and studying bone remodeling in vivo. [] This model allowed researchers to observe the impact of this compound on osteoclast progenitor recruitment and differentiation in real-time, providing valuable insights into its mechanism of action in an osteoporosis context.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.